molecular formula C20H12ClF3N2OS B2416749 7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105242-43-0

7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2416749
CAS No.: 1105242-43-0
M. Wt: 420.83
InChI Key: IEPIAAMBFQGDDI-UHFFFAOYSA-N
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Description

“7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate thiophene and pyrimidine precursors.

    Introduction of the 4-chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the 3-(trifluoromethyl)benzyl group: This can be done through a Friedel-Crafts alkylation reaction using a trifluoromethylbenzyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the aromatic rings or the pyrimidine core.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thienopyrimidines can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidines: Other compounds in this class with different substituents.

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different cores.

    Trifluoromethylbenzyl derivatives: Compounds with the trifluoromethylbenzyl group attached to different cores.

Uniqueness

The uniqueness of “7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one” lies in its specific combination of functional groups, which could confer unique biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

7-(4-chlorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2OS/c21-15-6-4-13(5-7-15)16-10-28-18-17(16)25-11-26(19(18)27)9-12-2-1-3-14(8-12)20(22,23)24/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPIAAMBFQGDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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